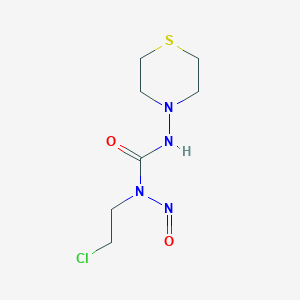
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea, also known as CENU, is a chemical compound that has been used in scientific research for several decades. It is a potent alkylating agent that has been shown to have anti-tumor activity in various cancer cell lines.
Mechanism of Action
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a potent alkylating agent that works by covalently binding to DNA. It forms adducts with the nitrogen atoms of the DNA bases, which leads to DNA damage and cell death. The adducts can also interfere with DNA replication and transcription, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a programmed cell death mechanism. It can also inhibit angiogenesis, which is the process of forming new blood vessels that tumors need to grow. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has also been shown to modulate the immune system, which can help to enhance the anti-tumor response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. However, 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is also highly toxic and can cause DNA damage in normal cells. This limits its use in vivo and requires careful handling in vitro.
Future Directions
There are several future directions for research on 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea. One area of interest is the development of new analogs that are less toxic and more selective for cancer cells. Another area of interest is the use of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in combination with other drugs to enhance its anti-tumor activity. Finally, there is a need for further studies on the mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea to better understand its effects on cancer cells.
Synthesis Methods
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the reaction of 1-(2-Chloroethyl)-3-(4-thiomorpholino)urea with nitrous acid. The reaction is carried out in an acidic medium, and the product is purified by recrystallization. The yield of the product is typically around 70%.
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been extensively studied for its anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea works by alkylating DNA, which leads to DNA damage and cell death. It has also been shown to inhibit DNA synthesis and repair, which further contributes to its anti-tumor activity.
properties
CAS RN |
114562-61-7 |
|---|---|
Product Name |
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea |
Molecular Formula |
C7H13ClN4O2S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI Key |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Other CAS RN |
114562-61-7 |
synonyms |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



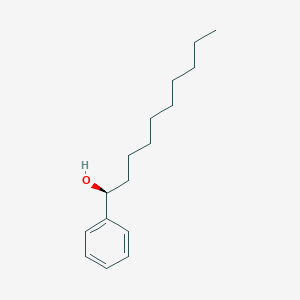
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
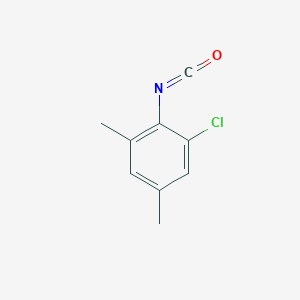

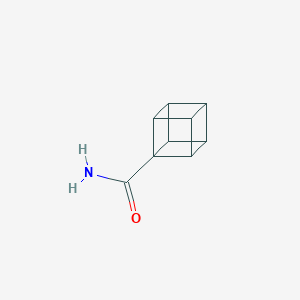


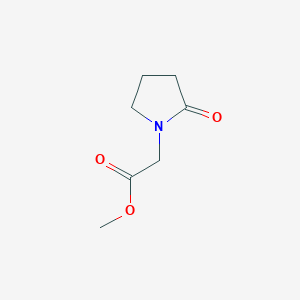

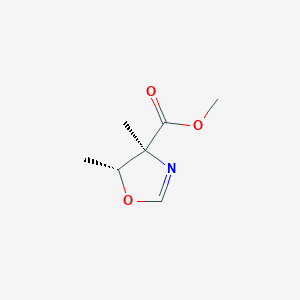


![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)